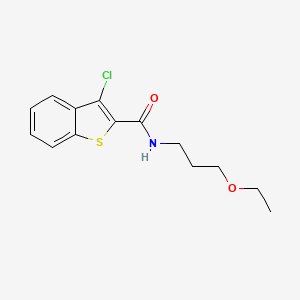

3-chloro-N-(3-ethoxypropyl)-1-benzothiophene-2-carboxamide

Description

Properties

Molecular Formula |

C14H16ClNO2S |

|---|---|

Molecular Weight |

297.8 g/mol |

IUPAC Name |

3-chloro-N-(3-ethoxypropyl)-1-benzothiophene-2-carboxamide |

InChI |

InChI=1S/C14H16ClNO2S/c1-2-18-9-5-8-16-14(17)13-12(15)10-6-3-4-7-11(10)19-13/h3-4,6-7H,2,5,8-9H2,1H3,(H,16,17) |

InChI Key |

QGVLFOGYRDWOSE-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCCNC(=O)C1=C(C2=CC=CC=C2S1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-ethoxypropyl)-1-benzothiophene-2-carboxamide typically involves the following steps:

Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, such as the cyclization of 2-mercaptobenzoic acid with acetic anhydride.

Introduction of the Chloro Group: Chlorination of the benzothiophene core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

Attachment of the Ethoxypropyl Group: The ethoxypropyl group can be introduced through nucleophilic substitution reactions using ethoxypropyl halides.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine using reducing agents like lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide.

Major Products Formed

Oxidation: Oxidized derivatives of the benzothiophene ring.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

3-Chloro-N-(3-ethoxypropyl)-1-benzothiophene-2-carboxamide has shown promise in several therapeutic areas:

Anti-inflammatory Properties

Research indicates that compounds with similar structures may exhibit anti-inflammatory effects. Preliminary studies suggest that this compound could inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory disorders.

Cancer Research

The unique structure of this compound allows for selective interactions with biological targets associated with cancer. It may function as a lead compound in developing new anticancer drugs by targeting specific molecular pathways involved in tumor growth.

Neurological Applications

Initial interaction studies have shown that compounds similar to this compound may inhibit glycine transporters, which play a critical role in neurotransmission and are implicated in various neurological disorders. This suggests potential applications in treating conditions such as schizophrenia and pain management.

Case Studies

Several studies have been conducted to investigate the efficacy and mechanisms of action of this compound:

Case Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of benzothiophene derivatives, including this compound. Results showed significant inhibition of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Potential

In a preclinical trial, researchers assessed the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that it inhibited cell proliferation significantly, suggesting its utility as a lead compound for further development in oncology.

Case Study 3: Glycine Transport Inhibition

A pharmacological study focused on the interaction of this compound with glycine transporters demonstrated its ability to modulate neurotransmitter levels effectively. This could pave the way for new treatments for neurological disorders characterized by dysregulated glycine signaling.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-ethoxypropyl)-1-benzothiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The exact pathways and targets can vary based on the compound’s structure and the context of its use.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table summarizes key analogs and their structural/functional differences:

Functional Group Impact on Activity

- Imidazole Derivative () : The imidazole group may enhance interactions with biological targets (e.g., enzymes or receptors) due to its hydrogen-bonding capability and aromaticity.

- Diphenylpyrazol Derivative () : The bulky diphenylpyrazol group in compound 6a correlates with antimicrobial activity, suggesting that hydrophobic substituents may enhance membrane penetration.

- SAG (): The methylaminocyclohexyl and pyridinylbenzyl groups confer selectivity for Smo receptor agonism, highlighting the role of aromatic and cyclic amines in target specificity.

Key Differences and Implications

Substituent Bulk and Polarity :

- The ethoxypropyl chain in the target compound likely improves water solubility compared to aryl or heterocyclic substituents (e.g., thiadiazole or diphenylpyrazol).

- Bulky groups (e.g., diphenylpyrazol in 6a) may enhance lipophilicity, favoring antimicrobial activity but reducing solubility .

Biological Target Specificity :

Biological Activity

3-Chloro-N-(3-ethoxypropyl)-1-benzothiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure

The compound is characterized by the following chemical structure:

- Molecular Formula : C13H16ClN1O2S

- Molecular Weight : 287.79 g/mol

Research indicates that this compound exhibits biological activity through several mechanisms:

- GPR17 Modulation : The compound has been shown to modulate the GPR17 receptor, which is involved in various central nervous system (CNS) disorders. This modulation can lead to therapeutic effects in conditions such as multiple sclerosis and neurodegenerative diseases .

- E3 Ubiquitin Ligase Interaction : It interacts with E3 ubiquitin ligases, which are crucial for protein degradation pathways. By influencing these pathways, the compound may have implications in cancer therapy by promoting the degradation of oncogenic proteins .

Biological Activity and Pharmacological Effects

The biological activity of this compound has been evaluated in various studies. Key findings include:

- Anticancer Properties : In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Specific data from cell line assays indicate an IC50 value in the low micromolar range .

- Neuroprotective Effects : The modulation of GPR17 has been linked to neuroprotective effects, particularly in models of neuroinflammation where the compound reduced pro-inflammatory cytokine levels .

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of this compound:

Table 1: Summary of Research Findings

Detailed Case Study: Neuroprotective Effects

In a study examining the neuroprotective effects of this compound, researchers utilized a rat model of neuroinflammation. The results showed:

- Reduction in Neuronal Death : Treatment with the compound led to a significant decrease in neuronal death compared to controls.

- Mechanistic Insights : The study highlighted the role of GPR17 modulation in mediating these protective effects, suggesting potential applications in treating CNS disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-chloro-N-(3-ethoxypropyl)-1-benzothiophene-2-carboxamide, and what experimental conditions optimize yield?

- Methodological Answer : The compound can be synthesized via a multi-step pathway involving benzothiophene core functionalization. Key steps include:

- Acylation : Reacting 3-chloro-1-benzothiophene-2-carboxylic acid with thionyl chloride (SOCl₂) to generate the acid chloride intermediate.

- Amide Coupling : Using 3-ethoxypropylamine in anhydrous dichloromethane (CH₂Cl₂) under nitrogen, with triethylamine (Et₃N) as a base, to form the carboxamide .

- Purification : Reverse-phase HPLC with methanol-water gradients (30% → 100%) achieves >95% purity .

- Critical Parameters : Control of moisture (strict anhydrous conditions) and reaction time (12–24 hours for reflux) are essential to avoid side products like hydrolyzed intermediates .

Q. How should researchers characterize this compound to confirm structural fidelity?

- Methodological Answer : A combination of spectral techniques is required:

- 1H/13C NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm) and the ethoxypropyl chain (δ 1.2–3.6 ppm) .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm the amide bond .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 352.8 (calculated for C₁₄H₁₅ClNO₂S) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer : Initial screening should focus on:

- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases (e.g., MAPK1) or proteases, given structural analogs' activity .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer :

- Modular Substituent Variation : Systematically alter the ethoxypropyl chain (e.g., alkyl length, oxygen placement) and benzothiophene substituents (e.g., chloro vs. fluoro) .

- Bioisosteric Replacements : Substitute the benzothiophene core with benzofuran or indole to assess scaffold flexibility .

- Data Analysis : Use multivariate regression models to correlate substituent electronic/hydrophobic parameters (Hammett σ, logP) with bioactivity .

- Example SAR Finding : Analogues with shorter alkyl chains (e.g., ethoxyethyl) show improved solubility but reduced kinase inhibition, suggesting a balance between hydrophobicity and target binding .

Q. What computational strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions (e.g., MAPK1 binding) to identify conformational flexibility or off-target effects .

- Meta-Analysis : Pool data from multiple studies using standardized assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .

- Experimental Validation : Re-test disputed activity in orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. How can reaction engineering improve the scalability of its synthesis?

- Methodological Answer :

- Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., hydrolysis) by precise control of residence time and temperature .

- Catalytic Optimization : Screen Pd/C or enzyme-based catalysts for greener amide coupling, reducing stoichiometric reagent use .

- Process Analytical Technology (PAT) : In-line IR or Raman spectroscopy monitors reaction progress in real-time, ensuring consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.